Technical Guide: Solubility Profile and Physicochemical Analysis of 1-(3-Methoxypropyl)imidazolidin-2-one
Technical Guide: Solubility Profile and Physicochemical Analysis of 1-(3-Methoxypropyl)imidazolidin-2-one
Topic: Solubility of 1-(3-methoxypropyl)imidazolidin-2-one in water vs organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-methoxypropyl)imidazolidin-2-one (CAS: 1553712-23-4).[1][2] As a mono-substituted cyclic urea derivative, this compound occupies a unique physicochemical niche between highly polar protic solvents and lipophilic organic intermediates.[1][2] Its structure features a polar imidazolidin-2-one core capable of hydrogen bond donation (HBD) and acceptance (HBA), coupled with a 3-methoxypropyl side chain that introduces amphiphilic character.[1][2]
This guide details the theoretical and predicted solubility behavior of the compound in aqueous and organic media, supported by mechanistic rationale.[1][2] It further provides self-validating experimental protocols for researchers to empirically determine precise solubility limits in their specific systems.[1][2]
Physicochemical Identity & Structural Basis[1][2]
To predict and manipulate the solubility of 1-(3-methoxypropyl)imidazolidin-2-one, one must first understand its molecular architecture.[1][2] Unlike its fully substituted analog DMI (1,3-dimethylimidazolidin-2-one) , which is a polar aprotic solvent, this molecule retains a secondary amine (N-H) functionality.[1][2]
Compound Identity
| Property | Detail |
| Chemical Name | 1-(3-methoxypropyl)imidazolidin-2-one |
| CAS Number | 1553712-23-4 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Core Scaffold | Cyclic Urea (Imidazolidin-2-one) |
| Substituent | 3-Methoxypropyl ether chain at N1 position |
Mechanistic Solubility Drivers
The solubility behavior is governed by three competing structural elements:
-
Cyclic Urea Core (Polar Head): The
and groups create a strong dipole and facilitate hydrogen bonding.[1][2] The acts as a donor, while the carbonyl oxygen acts as a strong acceptor.[1][2] -
Methoxypropyl Chain (Amphiphilic Linker): The propyl chain adds lipophilicity (
), facilitating solubility in organic solvents.[1][2] The terminal methoxy group ( ) acts as a weak H-bond acceptor, enhancing water miscibility and solubility in polar organics.[1][2] -
Asymmetry: The lack of symmetry (compared to ethylene urea) disrupts crystal lattice packing, likely lowering the melting point and enhancing solvation kinetics.[1][2]
Aqueous vs. Organic Solubility Analysis[1][2][4][5]
The following analysis categorizes solubility based on solvent polarity and hydrogen-bonding capability.
Aqueous Solubility (Water)[1][3]
-
Mechanism: The imidazolidinone ring is inherently hydrophilic.[1][2] The N-H group can donate a hydrogen bond to water, while the carbonyl and methoxy oxygens accept hydrogen bonds from water.[1][2] This cooperative H-bonding network overcomes the hydrophobic effect of the propyl chain.[1][2]
-
Implication: Suitable for use as a co-solvent in aqueous buffers or as a polar additive in hydro-organic formulations.[1][2]
Organic Solvent Compatibility
The presence of the propyl linker allows this molecule to dissolve in solvents where unsubstituted ethylene urea might precipitate.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | "Like dissolves like."[1][2] Strong H-bonding interactions with solvent hydroxyls.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, DMI | High / Miscible | Dipole-dipole interactions stabilize the solute.[1][2] The methoxy group aids compatibility.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The lipophilic propyl chain and polar core align well with the moderate polarity of DCM.[1] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderate to High | Soluble in cyclic ethers (THF).[1][2] Solubility in linear ethers (Et₂O) may be limited by the high polarity of the urea core.[1][2] |
| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The high polarity of the urea ring dominates, making it energetically unfavorable to solvate in non-polar alkanes.[1][2] |
Partition Coefficient (LogP)[1]
-
Estimated LogP: 0.2 – 0.8
-
Analysis: The compound is more lipophilic than ethylene urea (LogP ≈ -1.[1][2]0) due to the C4 ether chain, but remains hydrophilic enough to favor the aqueous phase in an Octanol-Water partition.[1][2]
Visualizing the Solvation Mechanism
The following diagram illustrates the solvation logic and decision pathway for selecting this compound as a solvent or solute.
Figure 1: Mechanistic decision tree for solvation interactions of 1-(3-methoxypropyl)imidazolidin-2-one.
Experimental Protocols for Solubility Determination
As a researcher, you should not rely solely on predicted values.[1][2] The following self-validating protocols allow you to determine the exact solubility limit in your specific solvent system.
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine thermodynamic solubility limit (mg/mL).
-
Preparation: Weigh approximately 100 mg of 1-(3-methoxypropyl)imidazolidin-2-one into a chemically resistant glass vial (e.g., borosilicate).
-
Solvent Addition: Add the target solvent (e.g., water, DCM) in small increments (50 µL) while stirring continuously at a controlled temperature (25°C).[1][2]
-
Visual Check:
-
Equilibration: If a specific saturation point is needed, add excess compound to 1 mL of solvent to form a suspension.[1][2] Shake at 25°C for 24 hours.
-
Separation: Centrifuge or filter (0.45 µm PTFE filter) the suspension to remove undissolved solids.
-
Quantification: Analyze the filtrate using HPLC-UV (detection at 210-220 nm for the urea carbonyl) or gravimetric analysis (evaporation of solvent).
Protocol B: Kinetic Solubility (High Throughput)
Objective: Rapidly estimate solubility for screening.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Precipitation: Spike the DMSO stock into the target aqueous buffer (e.g., pH 7.4 PBS) to a final concentration of 100 µM (1% DMSO).
-
Analysis: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).[1][2]
Applications & Implications
Understanding the solubility profile of 1-(3-methoxypropyl)imidazolidin-2-one opens several application pathways:
-
Green Solvent Alternative: It can serve as a less volatile, higher-boiling alternative to DCM or THF in specific coupling reactions where high polarity is required but aprotic conditions are not strictly necessary (note: the N-H is protic).[1][2]
-
Solid-Phase Synthesis: The high swelling properties of imidazolidinones in polystyrene resins make this an excellent candidate for washing steps or swelling highly polar peptide-resins.[1][2]
-
Extraction Selectivity: Its insolubility in hexanes allows it to be used in biphasic extractions.[1][2] Reaction impurities can be washed away with non-polar solvents while the urea derivative remains in the polar/aqueous phase.[2]
Safety Note
While specific toxicological data for this derivative may be limited, cyclic ureas (e.g., ethylene urea) are generally less toxic than their amide counterparts.[1][2] However, researchers should handle it with standard PPE (gloves, goggles) and assume potential reproductive toxicity similar to DMI/DMPU until proven otherwise.[1][2]
References
-
PubChem. (2025).[1][2] Compound Summary: 1-(3-methoxypropyl)imidazolidin-2-one (CAS 1553712-23-4).[1][2] National Library of Medicine.[1][2] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Contextual grounding for solubility mechanisms of cyclic ureas).
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvent polarity and solubility parameters).
